N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The phenyl group can be introduced via a substitution reaction, where the benzimidazole core reacts with a halogenated benzene derivative.
Thioether Formation: The methylthio group can be introduced by reacting the intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.
Thioether-Containing Compounds: Compounds with similar thioether groups, such as methionine, an essential amino acid.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is unique due to the combination of the benzimidazole core and the methylthio group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing from various research studies and findings.
Synthesis and Structural Properties
The compound can be synthesized through several methods involving the reaction of 1H-benzo[d]imidazole derivatives with appropriate aryl and thio-substituted benzamides. The synthesis typically results in high yields, with characterization performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It acts as an inhibitor of heparanase, an enzyme implicated in tumor metastasis. In a study, derivatives of this compound demonstrated IC50 values ranging from 0.23 to 0.29 µM against heparanase, highlighting their potential as therapeutic agents in cancer treatment .
Table 1: Heparanase Inhibition Data
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 0.23 | Heparanase Inhibition |
Compound B | 0.29 | Heparanase Inhibition |
Antiviral Activity
Additionally, this compound has been evaluated for antiviral properties. It has shown effectiveness against various viral targets by inhibiting key enzymes involved in viral replication processes. For instance, the compound's structural analogs have demonstrated significant inhibitory effects on the RNA polymerase of certain viruses .
The biological activity of this compound is attributed to its ability to interact with specific protein targets within cells:
- Heparanase Inhibition : By blocking heparanase activity, the compound prevents the degradation of heparan sulfate proteoglycans, which are crucial for tumor cell migration and invasion.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites of target enzymes, disrupting their function and thereby inhibiting viral replication.
Case Studies and Research Findings
A notable study investigated the effects of this compound on mouse splenocytes in the presence of recombinant PD-1/PD-L1. The findings revealed that at a concentration of 100 nM, the compound could rescue immune cell function significantly, suggesting its potential role in immunomodulation .
Table 2: Immunomodulatory Effects on Mouse Splenocytes
Concentration (nM) | % Cell Rescue |
---|---|
100 | 92 |
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBBENCFQLCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.